molecular formula C10H12N2O4S B14884932 2,4-dioxo-1-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

2,4-dioxo-1-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B14884932
M. Wt: 256.28 g/mol
InChI Key: KLFHRZKVXYUPPM-UHFFFAOYSA-N
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Description

2,4-Dioxo-1-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a complex organic compound with a unique structure that includes a tetrahydrothiopyran ring and a tetrahydropyrimidine ring

Preparation Methods

The synthesis of 2,4-dioxo-1-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves multiple steps. The synthetic routes typically include the formation of the tetrahydrothiopyran ring followed by the construction of the tetrahydropyrimidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2,4-Dioxo-1-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the rings, using reagents like sodium hydroxide or halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfur-containing rings.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dioxo-1-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar compounds include other tetrahydrothiopyran and tetrahydropyrimidine derivatives. Compared to these compounds, 2,4-dioxo-1-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups and ring structures. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

2,4-dioxo-1-(thian-4-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H12N2O4S/c13-8-7(9(14)15)5-12(10(16)11-8)6-1-3-17-4-2-6/h5-6H,1-4H2,(H,14,15)(H,11,13,16)

InChI Key

KLFHRZKVXYUPPM-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1N2C=C(C(=O)NC2=O)C(=O)O

Origin of Product

United States

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